GSK SYK inhibitor

Description

Spleen tyrosine kinase (SYK) is a critical mediator of immune receptor signaling, making it a therapeutic target for autoimmune and inflammatory diseases. GSK has developed several SYK inhibitors, including fostamatinib (R788/R406), GSK2646264, and GSK143, each with distinct profiles.

- Fostamatinib: An oral prodrug metabolized to R406, it inhibits SYK with an IC₅₀ of ~41 nM . It has shown efficacy in lupus models by suppressing Syk-p38MAPK-dependent pathways, reducing immune complex deposition and cytokine production . Clinical trials demonstrated activity in rheumatoid arthritis and lymphoma, though dose-limiting toxicities (e.g., hypertension, diarrhea) hindered systemic use .

- GSK2646264: A topical cream formulation designed to minimize systemic exposure. Phase Ib trials in cutaneous lupus erythematosus (CLE) revealed favorable safety and pharmacokinetics (Cmax: 0.5–3.1 ng/mL; AUC: 2.4–34.5 ng·h/mL) with local SYK inhibition .

- GSK143: A preclinical compound noted for high selectivity in GSK’s SYK inhibitor dataset, which includes 267 unpublished compounds with diverse binding kinetics .

Structure

2D Structure

Properties

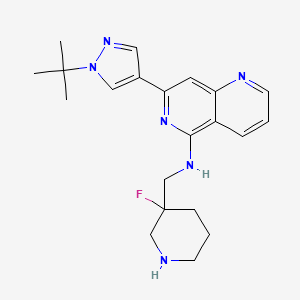

Molecular Formula |

C21H27FN6 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

7-(1-tert-butylpyrazol-4-yl)-N-[(3-fluoropiperidin-3-yl)methyl]-1,6-naphthyridin-5-amine |

InChI |

InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27) |

InChI Key |

KZHRNYBKXGVNJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK SYK inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the particular inhibitor being synthesized. Common steps include:

Formation of Core Structure: This often involves the construction of a heterocyclic core, such as a pyrimidine or quinoline ring, through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups, such as halogens, amines, or hydroxyl groups, to enhance the inhibitor’s binding affinity and selectivity.

Final Coupling Reactions: Coupling of the core structure with other moieties to form the final inhibitor molecule.

Industrial Production Methods

Industrial production of GSK SYK inhibitors involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

GSK SYK inhibitors can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a primary alcohol group in the inhibitor may yield an aldehyde or carboxylic acid, while reduction of a nitro group may produce an amine.

Scientific Research Applications

GSK SYK inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as chemical probes to study the role of SYK in various signaling pathways and to develop new synthetic methodologies.

Biology: Employed to investigate the biological functions of SYK in immune cells and other cell types.

Industry: Utilized in the development of new drugs and as tools for high-throughput screening in drug discovery programs.

Mechanism of Action

The mechanism of action of GSK SYK inhibitors involves binding to the active site of SYK, thereby preventing its phosphorylation and subsequent activation . This inhibition blocks downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, leading to reduced activation, migration, adhesion, and proliferation of immune cells . The molecular targets and pathways involved include the BCR, Fc receptors, and other immune receptors .

Comparison with Similar Compounds

Comparison with Similar SYK Inhibitors

Table 1: Key SYK Inhibitors in Development

Structural and Mechanistic Insights

- Fostamatinib (R788) : Metabolized to R406, which binds SYK’s ATP pocket via hinge interactions (Met448, Phe449) . Rapid dissociation kinetics limit sustained inhibition .

- GSK2646264 : Designed for topical application, its structure optimizes skin penetration while minimizing systemic absorption. Preclinical data suggest SYK-dependent suppression of histamine release in ex vivo skin models .

Research Findings and Challenges

- GSK’s SYK Dataset : Includes 267 unpublished compounds with diverse binding modes. Crystal structures (PDB: 8QJI-like) reveal interactions with SYK’s hinge region and hydrophobic pockets . Select compounds exhibit slow off-rates, enhancing target engagement .

- Selectivity Challenges : SYK’s ATP-binding site resembles other kinases (e.g., JAK, RIPK2). GSK143 and entospletinib achieve >100-fold selectivity over 371 kinases .

- Clinical Translation : Topical SYK inhibitors (e.g., GSK2646264) address systemic toxicity but face formulation hurdles. Oral inhibitors require optimized CNS MPO scores for neuroinflammatory diseases .

Q & A

Q. What signaling pathways involve SYK kinase, and how do GSK SYK inhibitors modulate these pathways?

SYK kinase is central to immune receptor signaling, including B-cell receptor (BCR) and Fcγ receptor pathways. GSK SYK inhibitors (e.g., GSK143) block SYK activation, suppressing downstream phosphorylation of PLCγ2 and NF-κB. Experimental validation involves kinase activity assays (IC50/Ki measurements) and Western blotting for phospho-targets. Use SYK-deficient cell lines to confirm specificity .

Q. What in vitro and in vivo models are commonly used to assess SYK inhibitor efficacy?

- In vitro: Human peripheral blood mononuclear cells (PBMCs) or Ramos B cells stimulated via BCR/FcγR to measure cytokine release (e.g., TNF-α, IL-6) and phosphorylation markers .

- In vivo: Rodent models of autoimmune diseases (e.g., collagen-induced arthritis) with pharmacokinetic profiling to assess bioavailability and target engagement .

Q. How do researchers validate SYK inhibitor selectivity against related kinases (e.g., FLT3, JAK)?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibitors against 300+ kinases at 1 μM. For GSK143, selectivity is confirmed by >100-fold lower activity against FLT3 and JAK family kinases. Cross-reactivity risks require follow-up studies using RNAi or CRISPR knockout models .

Advanced Research Questions

Q. How can structural data from SYK-inhibitor complexes guide lead optimization?

The CSAR 2014 benchmark exercise provided 8 SYK crystal structures with 267 ligands, revealing key binding motifs (e.g., hinge-region interactions). Molecular dynamics simulations and free-energy perturbation (FEP) predict affinity changes for substituent modifications. Validate predictions with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Q. What strategies resolve discrepancies in SYK inhibitor potency across assay formats?

Discrepancies often arise from ATP concentration differences (e.g., low ATP in biochemical vs. high ATP in cellular assays). Normalize data using Km-adjusted IC50 values. For example, TAK-659 shows IC50 = 3.2 nM in biochemical assays but 15 nM in cellular assays due to ATP competition .

Q. How should researchers integrate omics data to identify SYK inhibitor resistance mechanisms?

Perform RNA-seq or phosphoproteomics on inhibitor-treated cells. Cluster differentially expressed genes/pathways (e.g., MAPK/ERK reactivation) and validate via CRISPR screens. For instance, SYK-IN-8 resistance in lymphoma cells correlates with PI3K/Akt upregulation .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing high-throughput SYK inhibitor screens?

- Use Z-score normalization to rank hit compounds.

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for large datasets.

- For dose-response curves, nonlinear regression (4-parameter logistic model) calculates IC50 with 95% confidence intervals .

Q. How to ensure reproducibility in SYK inhibitor studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.